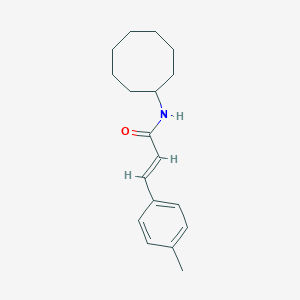
N-cyclooctyl-3-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-3-(4-methylphenyl)acrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclooctyl group, a 4-methylphenyl group, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-(4-methylphenyl)acrylamide typically involves the following steps:
Formation of the Amide Bond: The reaction between cyclooctylamine and 3-(4-methylphenyl)prop-2-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) leads to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclooctyl-3-(4-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: New amide or ester derivatives.
Applications De Recherche Scientifique
N-cyclooctyl-3-(4-methylphenyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: Used in the synthesis of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-3-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-(3-Benzoyl-4-{[(4-methylphenyl)acetyl]amino}phenyl)-3-(4-propoxyphenyl)acrylamide
- (2E)-N-(3-benzoyl-4-{[(4-methylphenyl)acetyl]amino}phenyl)-3-(4-propoxyphenyl)prop-2-enamide
Uniqueness
N-cyclooctyl-3-(4-methylphenyl)acrylamide is unique due to its specific structural features, such as the cyclooctyl group and the 4-methylphenyl group. These structural elements contribute to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H25NO |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
(E)-N-cyclooctyl-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H25NO/c1-15-9-11-16(12-10-15)13-14-18(20)19-17-7-5-3-2-4-6-8-17/h9-14,17H,2-8H2,1H3,(H,19,20)/b14-13+ |
Clé InChI |
QTNNVIPCOVHMKM-BUHFOSPRSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2 |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















